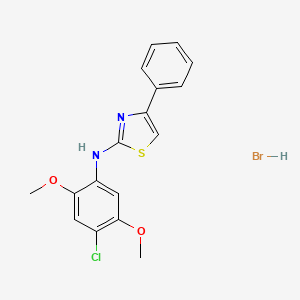
N-(3-acetylphenyl)-4-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-4-iodobenzamide, commonly known as AIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. AIBA is a derivative of benzamide and is synthesized through a multi-step process.
作用機序
AIBA inhibits the activity of carbonic anhydrase by binding to its active site. Carbonic anhydrase is responsible for the conversion of carbon dioxide to bicarbonate and protons, which plays a crucial role in the regulation of pH in the body. AIBA binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing this reaction. This leads to a decrease in the concentration of bicarbonate ions and an increase in the concentration of protons, resulting in a decrease in pH.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by AIBA has several biochemical and physiological effects. AIBA has been shown to decrease the rate of respiration in animals by inhibiting the transport of carbon dioxide from the tissues to the lungs. AIBA has also been shown to decrease the production of bicarbonate ions in the kidneys, leading to a decrease in urinary pH. AIBA has been used to study the effects of carbonic anhydrase inhibition on ion transport in various tissues, including the salivary glands, pancreas, and intestines.
実験室実験の利点と制限
AIBA has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it useful for studying the effects of carbonic anhydrase inhibition on various biological processes. AIBA is also relatively easy to synthesize, making it readily available for research purposes. However, AIBA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. AIBA can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on AIBA. One potential direction is the development of new carbonic anhydrase inhibitors based on the structure of AIBA. This could lead to the development of more potent and selective inhibitors of carbonic anhydrase, which could have therapeutic applications in the treatment of diseases such as cancer and glaucoma. Another potential direction is the use of AIBA in the development of biosensors for the detection of carbon dioxide and other gases. AIBA could also be used to study the effects of carbonic anhydrase inhibition on the microbiome and the gut-brain axis.
合成法
The synthesis of AIBA involves a multi-step process that requires several reagents and specific conditions. The first step involves the reaction of 3-acetylphenol with iodine and potassium hydroxide, which leads to the formation of 3-acetyl-4-iodophenol. The second step involves the reaction of 3-acetyl-4-iodophenol with benzoyl chloride and triethylamine, which leads to the formation of N-(3-acetylphenyl)-4-iodobenzamide. The purity of the final product can be improved through recrystallization using solvents such as methanol or ethanol.
科学的研究の応用
AIBA has been used in various scientific research applications, particularly in the field of biochemistry. AIBA is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. AIBA has been used to study the effects of carbonic anhydrase inhibition on various biological processes, including respiration, acid-base balance, and ion transport. AIBA has also been used to study the role of carbonic anhydrase in the development of cancer and other diseases.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO2/c1-10(18)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJDRZDYIAWVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-iodobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-4,5-dimethyl-2-thienyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitrobenzamide](/img/structure/B4958144.png)
![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![ethyl 5-[(dimethylamino)methylene]-2-methyl-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B4958166.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
acetic acid](/img/structure/B4958205.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)